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Compound of Interest

Compound Name: 4-Methoxyphenyl

Cat. No.: B3050149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methoxyphenylacetic acid, a compound of interest in various research and development

sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-methoxyphenylacetic

acid are presented below.

¹H NMR Data
The ¹H NMR spectrum of 4-methoxyphenylacetic acid was acquired in deuterated chloroform

(CDCl₃) at a frequency of 500 MHz. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.22 - 7.20 d 2H
Ar-H (ortho to

CH₂COOH)

6.89 - 6.87 d 2H Ar-H (ortho to OCH₃)

3.81 s 3H OCH₃

3.60 s 2H CH₂

Table 1: ¹H NMR data for 4-methoxyphenylacetic acid in CDCl₃.[1][2]

¹³C NMR Data
The ¹³C NMR spectrum of 4-methoxyphenylacetic acid was also recorded in CDCl₃. The

chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm) Assignment

178.5 C=O (Carboxylic Acid)

158.8 Ar-C (para to CH₂COOH)

130.4 Ar-C (ortho to CH₂COOH)

126.0 Ar-C (ipso)

114.2 Ar-C (ortho to OCH₃)

55.2 OCH₃

40.2 CH₂

Table 2: ¹³C NMR data for 4-methoxyphenylacetic acid in CDCl₃.[3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 4-methoxyphenylacetic acid are summarized below.
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Wavenumber (cm⁻¹) Intensity Assignment

2900-3100 Strong, Broad O-H stretch (Carboxylic Acid)

1700 Strong C=O stretch (Carboxylic Acid)

1610, 1510 Medium C=C stretch (Aromatic Ring)

1240 Strong C-O stretch (Aryl Ether)

1180 Medium C-O stretch (Carboxylic Acid)

830 Strong
C-H bend (para-disubstituted

Aromatic)

Table 3: Key IR absorption bands for 4-methoxyphenylacetic acid.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization mass spectrum of 4-methoxyphenylacetic acid shows a molecular ion

peak and several characteristic fragment ions.

m/z Relative Intensity Assignment

166 Moderate [M]⁺ (Molecular Ion)

121 High [M - COOH]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 Low [C₆H₅]⁺ (Phenyl ion)

Table 4: Mass spectrometry data for 4-methoxyphenylacetic acid.[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation: A small amount of 4-methoxyphenylacetic acid (typically 5-10 mg) is

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.[6] The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Acquisition:

The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

A standard one-pulse sequence is used for ¹H NMR acquisition.

Key parameters include a pulse angle of 30-90 degrees, a relaxation delay of 1-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase

and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single peaks

for each unique carbon atom.[8][9]

A standard pulse sequence with broadband proton decoupling is used.

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of

scans and a longer acquisition time are typically required compared to ¹H NMR.

The FID is processed similarly to the ¹H NMR data, and chemical shifts are referenced to the

solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid State (KBr Pellet): A small amount of the solid sample is ground with dry potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Nujol Mull: The solid sample is ground to a fine paste with Nujol (a mineral oil).[10] This mull

is then placed between two salt plates (e.g., NaCl or KBr).[11]

Data Acquisition:

A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull)

is recorded.

The sample is placed in the IR beam path of the spectrometer.

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[12] The background

spectrum is automatically subtracted from the sample spectrum to yield the final IR

spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).

For electron ionization (EI), the sample molecules in the gas phase are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic

sector).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The separated ions are detected, and their abundance is recorded to generate the mass

spectrum. The most intense peak is designated as the base peak and assigned a relative

intensity of 100%.[14]
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Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis and a

potential fragmentation pathway for 4-methoxyphenylacetic acid in mass spectrometry.

Sample Preparation Spectroscopic Analysis
Data Processing & Interpretation

Sample

Dissolve in
Deuterated Solvent

(for NMR)

Prepare KBr Pellet
or Nujol Mull

(for IR)

Vaporize
(for MS)

NMR

IR

MS

¹H & ¹³C NMR Spectra
(Chemical Shifts,

Coupling Constants)

IR Spectrum
(Absorption Bands,
Functional Groups)

Mass Spectrum
(m/z values,

Fragmentation Pattern)

Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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